

Dehydroxynocardamine: A Technical Overview of its Chemical Structure and Biological Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroxynocardamine*

Cat. No.: B2731367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroxynocardamine is a cyclic hydroxamate siderophore, a class of high-affinity iron chelators produced by various microorganisms to scavenge ferric iron (Fe^{3+}) from the environment. Siderophores play a crucial role in microbial iron acquisition, which is essential for a variety of cellular processes. **Dehydroxynocardamine** is structurally related to nocardamine, a well-known siderophore produced by various actinomycetes. This document provides a detailed examination of the chemical structure of **Dehydroxynocardamine**, along with relevant (though limited) spectroscopic data, a proposed biosynthetic pathway, and a general overview of its role in biological systems.

Chemical Structure and Properties

Dehydroxynocardamine is a macrocyclic peptide-like molecule. Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, linked by amide bonds. Unlike its parent compound, nocardamine, which has three hydroxamate groups, **dehydroxynocardamine** possesses two hydroxamate functional groups and one amide group in the corresponding position on the macrocycle.

The systematic IUPAC name for **Dehydroxynocardamine** is 1,12-dihydroxy-1,6,12,17,23,28-hexaazacyclotricontane-2,5,13,16,24,27-hexone.^[1] Its chemical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₂₇ H ₄₈ N ₆ O ₈
Molecular Weight	584.71 g/mol
Monoisotopic Mass	584.35336 Da
SMILES	ON1CCCCNC(=O)CCC(=O)NCCCCNC(=O)CCC(=O)N(O)CCCCNC(=O)CCC1=O
InChI	InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37)
InChIKey	ABHHIGWFFMCQOC-UHFFFAOYSA-N

Spectroscopic Data

Detailed spectroscopic assignments for **Dehydroxynocardamine** are not widely available in the public domain. However, unassigned ¹³C NMR data has been reported.

Table 1: ¹³C NMR Chemical Shift Data for **Dehydroxynocardamine**

Chemical Shift (ppm)

174.9

174.8

173.1

172.9

50.8

47.9

38.9

38.8

31.5

31.4

29.8

29.7

28.1

27.9

27.2

27.1

26.5

26.4

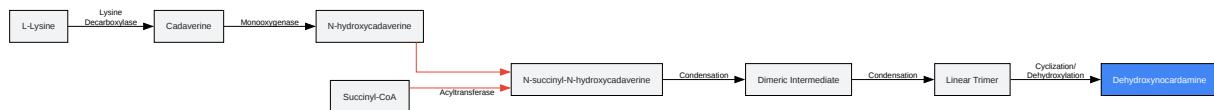
25.0

24.9

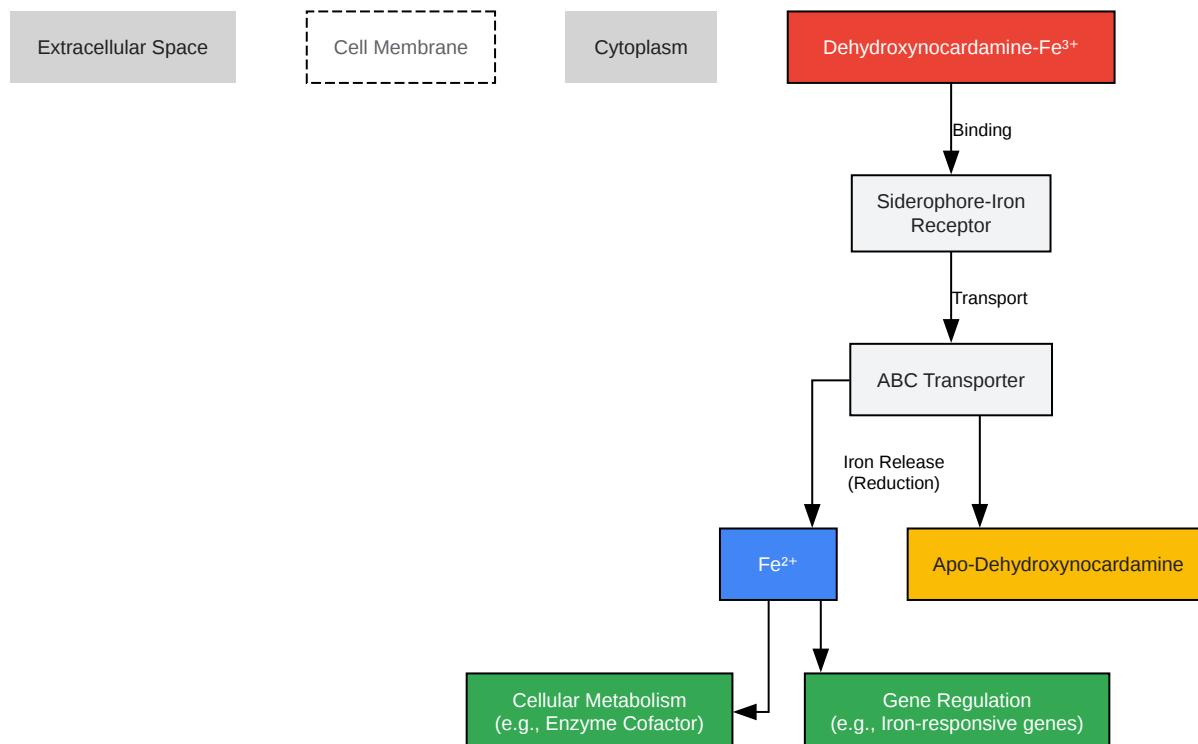
Note: Data obtained from SpectraBase.[\[2\]](#)[\[3\]](#) Assignments of these chemical shifts to specific carbon atoms in the **Dehydroxynocardamine** structure require further detailed 2D NMR analysis.

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of **Dehydroxynocardamine** are not readily available in publicly accessible literature. However, a general protocol for the isolation of hydroxamate siderophores from *Streptomyces* species can be outlined based on established methods.


General Protocol for the Isolation of Hydroxamate Siderophores from *Streptomyces*


- **Cultivation:** A pure culture of the *Streptomyces* strain is inoculated into a suitable liquid medium with low iron content to induce siderophore production. The culture is incubated for several days with agitation.
- **Harvesting and Extraction:** The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate or a resin-based method (e.g., Amberlite XAD-16).
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps to purify the siderophores. This may include:
 - **Column Chromatography:** Using silica gel or reversed-phase C18 material with a gradient elution system (e.g., methanol/water or chloroform/methanol).
 - **High-Performance Liquid Chromatography (HPLC):** A final purification step using a reversed-phase HPLC column to obtain the pure compound.
- **Characterization:** The purified compound is then characterized using spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.


Mandatory Visualizations

Proposed Biosynthetic Pathway for Dehydroxynocardamine

The biosynthesis of **Dehydroxynocardamine** is proposed to follow a pathway similar to that of other hydroxamate siderophores, such as nocardamine, which is synthesized by a non-ribosomal peptide synthetase (NRPS)-independent pathway. The key precursors are L-lysine and succinyl-CoA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: Showing NP-Card for Dehydroxynocardamine (NP0005838) [np-mrd.org]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]

- To cite this document: BenchChem. [Dehydroxynocardamine: A Technical Overview of its Chemical Structure and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2731367#what-is-the-chemical-structure-of-dehydroxynocardamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com